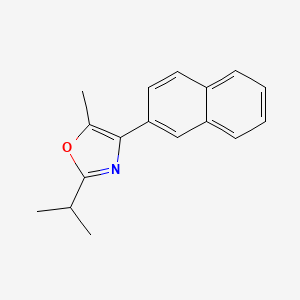
3-Methyl-1-octylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-octylpyridin-1-ium: is a type of pyridinium salt, which is a class of organic compounds containing a pyridine ring with a positively charged nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-octylpyridin-1-ium typically involves the alkylation of 3-methylpyridine with an octyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetonitrile or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-octylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 3-Methylpyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-1-octylpyridin-1-ium is used as an ionic liquid in various chemical reactions due to its ability to dissolve a wide range of substances and its thermal stability. It is also employed as a phase-transfer catalyst in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: The compound’s ability to interact with biological membranes makes it a candidate for drug delivery systems. Its amphiphilic nature allows it to form micelles and vesicles, which can encapsulate and transport therapeutic agents.
Industry: In the industrial sector, this compound is used as a solvent for the extraction and separation of various compounds. Its ionic nature also makes it suitable for use in electrochemical applications, such as batteries and supercapacitors.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-octylpyridin-1-ium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different structural features.
1-Hexyl-3-methylimidazolium bromide: Similar in terms of ionic liquid properties but with a different alkyl chain length.
1-Octyl-3-methylimidazolium chloride: Structurally similar but with an imidazolium core instead of a pyridinium core.
Uniqueness: 3-Methyl-1-octylpyridin-1-ium stands out due to its specific combination of a pyridinium core and an octyl side chain, which imparts unique solubility, thermal stability, and biological activity properties. Its ability to act as both a solvent and a catalyst in various reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-methyl-1-octylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15/h9-10,12-13H,3-8,11H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZRVATGMEQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586951 |
Source


|
| Record name | 3-Methyl-1-octylpyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712355-01-6 |
Source


|
| Record name | 3-Methyl-1-octylpyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)







![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)


![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)

